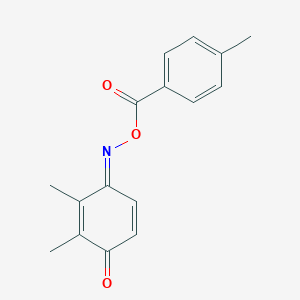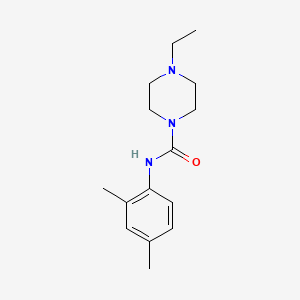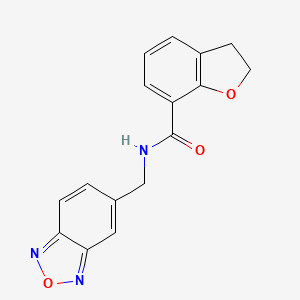
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, also known as DPTP, is a chemical compound with potential applications in scientific research. It is a yellowish crystalline powder that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of PTP1B. PTP1B is an enzyme that regulates insulin signaling and glucose homeostasis, and its inhibition can improve insulin sensitivity and glucose uptake. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of PTP1B and COX-2, as well as induce apoptosis in cancer cells. Moreover, this compound has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of research. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water. Moreover, the mechanism of action of this compound is not fully understood, which limits its potential applications in some fields of research.
将来の方向性
There are several future directions for research on 1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with PTP1B and COX-2.
2. Studies on the potential applications of this compound in the treatment of type 2 diabetes and obesity, as well as other metabolic disorders.
3. Studies on the potential applications of this compound as a fluorescent probe for the detection of nitric oxide in cells and tissues.
4. Studies on the potential applications of this compound in the development of new anti-inflammatory and anti-tumor drugs.
5. Studies on the potential toxicity and safety of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It can be synthesized using various methods and has shown promising results in various studies. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential as an inhibitor of PTP1B and a fluorescent probe for the detection of nitric oxide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one can be synthesized using various methods, including the reaction between 1-phenyl-1H-1,2,4-triazole-3-carboxaldehyde and 1,3-diphenylprop-2-en-1-one in the presence of a base. Another method involves the reaction between 1-phenyl-1H-1,2,4-triazole-3-carboxaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a catalyst. Both methods have shown high yield and purity of this compound.
科学的研究の応用
1,3-diphenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes and obesity. Moreover, this compound has been studied as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in various physiological processes.
特性
IUPAC Name |
(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(15-9-5-2-6-10-15)11-16(20-13-18-12-19-20)14-7-3-1-4-8-14/h1-13H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIZZCYKCQXXIQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]methanamine dihydrochloride](/img/structure/B5289182.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
![3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol](/img/structure/B5289201.png)
![3-(allylthio)-6-(5-bromo-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289202.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)


![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)
![N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5289254.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5289277.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
